![molecular formula C19H14ClN5O2 B2814183 7-((2-chlorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396761-89-9](/img/structure/B2814183.png)
7-((2-chlorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
The compound “7-((2-chlorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrimido[4,5-d]pyrimidine . Pyrimido[4,5-d]pyrimidines are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . They have been applied on a large scale in the medical and pharmaceutical fields .
Scientific Research Applications
Synthesis and Structure
The compound’s chemical structure consists of a pyrimido[4,5-d]pyrimidine core with a 2-chlorobenzylamino group and a phenyl substituent. It can be synthesized from 2-aminopyrimidine and cyanoacetylhydrazine, followed by various reactions to introduce different functional groups .
Biological Activity and Mechanisms
Antitumor Properties:- In Vitro Studies : The compound has shown significant antitumor activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and lung fibroblasts (WI-38). It inhibits cell proliferation and induces apoptosis .
- ABTS Assay : The compound exhibits potent antioxidant activity, as demonstrated by its ability to scavenge free radicals using the ABTS assay .
Drug Development Prospects
Targeting Enzymes:- Cyclooxygenase (COX) Inhibition : Given its structural similarity to known COX inhibitors, this compound could be explored as a nonsteroidal anti-inflammatory drug (NSAID) or a selective COX-2 inhibitor .
- PGE2 Inhibition : The compound’s analogs have been studied as weak PGE2 inhibitors, suggesting potential anti-inflammatory effects .
- Viral Enzyme Inhibition : The compound’s structure may allow it to interact with viral enzymes, making it a candidate for antiviral drug development. Further studies are needed to validate this potential .
Computational Insights
Molecular Docking:- Binding Sites : Molecular docking studies reveal that the compound interacts favorably with specific amino acids in binding pockets of target proteins. For example, it forms hydrogen bonds with Arg184 and Lys179 .
- Binding Score : The compound’s binding score indicates promising interactions, suggesting its potential as a drug candidate .
properties
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-15-9-5-4-6-12(15)10-21-18-22-11-14-16(23-18)24-19(27)25(17(14)26)13-7-2-1-3-8-13/h1-9,11H,10H2,(H2,21,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVPZFSSZUGODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-((2-chlorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
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